Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
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Description
“Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3’-pyrrolidine]-1’-carboxylate” is a complex organic compound. It belongs to the class of compounds known as imidazopyridines, which are organic compounds containing an imidazole ring fused to a pyridine ring . These compounds are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalysts and specific reaction conditions . For example, Dymińska obtained 7-methyl-3 H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine in 100% formic acid . The reaction mixture was boiled under reflux for 6 hours .Scientific Research Applications
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate plays a role in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. These inhibitors are developed through a synthesis strategy that includes key steps like regioselective pyrazole alkylation, Curtius rearrangement, and Parham-type cyclization (Huard et al., 2012).
Synthesis of Novel Spiro Pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine Derivatives
The compound is used in the one-pot synthesis of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, through sequential reactions involving various reactants, including ethyl 3-amino-1H-pyrazole-4-carboxylate (Li et al., 2014).
Isolation of Key Intermediates in Base-Catalyzed Formation of Racemic Products
This chemical plays a crucial role in the isolation of key intermediates used in base-catalyzed formation of racemic products by 1,3-dipolar cycloadditions (Škof et al., 2002).
Characterization of Crystal Structure and Hirshfeld Surface Analysis
It is also instrumental in the characterization of the crystal structure and Hirshfeld surface analysis of certain imidazo[1,2-a]pyridine derivatives, providing insights into the molecular structures and interactions in these compounds (Dhanalakshmi et al., 2018).
Synthesis of Novel Benzimidazoles as Potential Antitumor Agents
Additionally, the compound is involved in the synthesis of novel benzimidazoles, showing potential as antitumor agents. This application highlights its relevance in medicinal chemistry (Abonía et al., 2011).
One-Pot Synthesis of Imidazo[1,5-a]pyridines
Furthermore, it is used in the one-pot synthesis of imidazo[1,5-a]pyridines, allowing the introduction of various substituents and demonstrating its versatility in organic synthesis (Crawforth & Paoletti, 2009).
Synthesis of Tropane-3-Spiro-4'(5')-Imidazolines as Potential 5-HT3 Receptor Antagonists
This compound is also significant in the synthesis of tropane-3-spiro-4'(5')-imidazolines, which are studied as potential 5-HT3 receptor antagonists, indicating its potential in the development of new drugs (Whelan et al., 1995).
Properties
IUPAC Name |
tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-8-6-15(9-19)12-11(5-7-17-15)18(4)10-16-12/h10,17H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYBUESKVAWLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(CCN2)N(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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